2-(1H-Imidazol-2-yl)acetic acid

Descripción general

Descripción

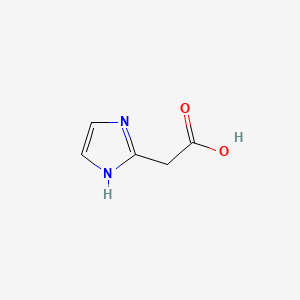

“2-(1H-Imidazol-2-yl)acetic acid” is a chemical compound with the molecular formula C5H6N2O2 . It is a solid at room temperature . This compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years due to their broad range of chemical and biological properties . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

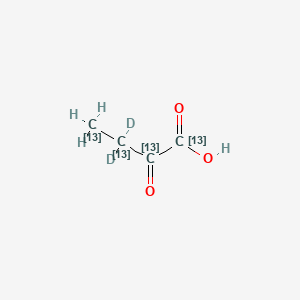

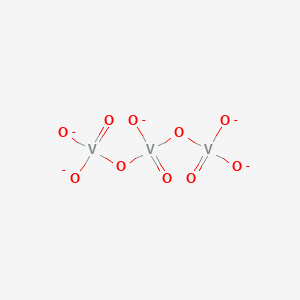

Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-2-yl)acetic acid” consists of a five-membered imidazole ring attached to an acetic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .

Chemical Reactions Analysis

Imidazoles are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The bonds formed during the formation of the imidazole are crucial in these reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Imidazol-2-yl)acetic acid” include a molecular weight of 126.11 . It is a solid at room temperature . It is highly soluble in water and other polar solvents .

Aplicaciones Científicas De Investigación

Anti-hypertensive Potential

Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated it for antihypertensive potential in rats .

Antibacterial Activity

Imidazole derivatives, including 2-(1H-Imidazol-2-yl)acetic acid, have shown antibacterial activity .

Antifungal Activity

Imidazole derivatives have also demonstrated antifungal properties .

Antiviral Activity

Certain drugs containing the 1, 3-diazole ring, such as enviroxime, have shown antiviral activity .

Anti-inflammatory and Antipyretic Activities

Imidazole derivatives have been reported to exhibit anti-inflammatory and antipyretic activities .

Antitumor Activity

Imidazole derivatives have shown potential in antitumor activity .

Antidiabetic Activity

Imidazole derivatives have been reported to exhibit antidiabetic activity .

Mecanismo De Acción

Target of Action

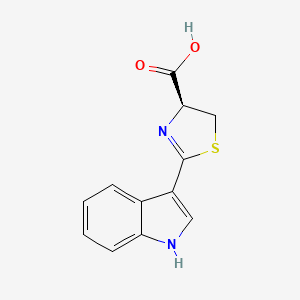

It’s known that iaa is a key intermediate in the synthesis of zoledronic acid , a potent antiresorptive medicine . Zoledronic acid is known to target farnesyl pyrophosphate synthase in the mevalonate pathway, inhibiting bone resorption and osteoclast activity .

Mode of Action

In the synthesis of zoledronic acid, iaa undergoes bis-phosphonation . This process involves the addition of two phosphonate groups to the molecule, significantly altering its chemical structure and, presumably, its interaction with its targets .

Biochemical Pathways

This pathway is crucial for the prenylation of small GTPase signaling proteins, which are necessary for osteoclast function. By inhibiting this pathway, zoledronic acid prevents osteoclast-mediated bone resorption .

Result of Action

It inhibits osteoclast-mediated bone resorption, leading to decreased bone turnover and increased bone density . This makes zoledronic acid an effective treatment for conditions like osteoporosis and Paget’s disease .

Safety and Hazards

The safety information available indicates that “2-(1H-Imidazol-2-yl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-imidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c8-5(9)3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJUYHMGDPTLMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172361 | |

| Record name | Imidazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-2-yl)acetic acid | |

CAS RN |

189502-92-9 | |

| Record name | Imidazole-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189502929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZOLE-2-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y47072X58S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

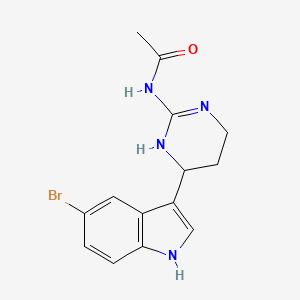

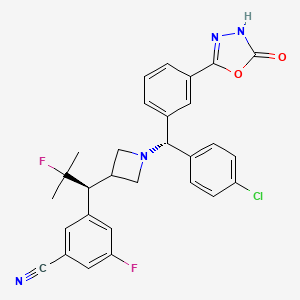

Feasible Synthetic Routes

Q & A

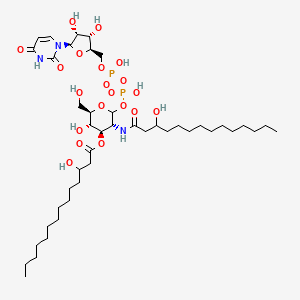

Q1: How does 2-(1H-Imidazol-2-yl)acetic acid (Im-COOH) improve the performance of sulfonated polybutylene fumarate (SPBF) proton exchange membranes?

A1: Im-COOH acts as a proton-conducting agent within the SPBF matrix. The SO3H groups from SPBF and the NH groups from Im-COOH form attractive interactions []. This interaction enhances the proton conductivity of the membrane by providing additional pathways for proton transport. Simultaneously, the presence of Im-COOH reduces methanol permeability through the membrane []. This combined effect of increased proton conductivity and decreased methanol permeability leads to a higher selectivity, a crucial parameter for direct methanol fuel cell applications.

Q2: What are the structural characteristics of 2-(1H-Imidazol-2-yl)acetic acid?

A2: While the provided research article [] focuses on the application of Im-COOH, it doesn't delve into its detailed structural characterization. To obtain comprehensive information regarding its molecular formula, weight, and spectroscopic data, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or relevant scientific literature specifically dedicated to the characterization of Im-COOH.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1256891.png)

![2-(2,6-dimethyl-4-morpholinyl)-N-[5-[6-(4-morpholinyl)-4-oxo-2-pyranyl]-9H-thioxanthen-2-yl]acetamide](/img/structure/B1256898.png)

![2-[(2-Chloro-4-nitroanilino)methyl]-6-methoxyphenol](/img/structure/B1256899.png)

![1-[3-[(2R,4R)-2-[[4-(hydroxymethyl)phenyl]methoxy]-6-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]-3,4-dihydro-2H-pyran-4-yl]-1-indolyl]ethanone](/img/structure/B1256900.png)

![(2S)-4-methyl-2-[[[5-[[5-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentylamino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]pentanoic acid tert-butyl ester](/img/structure/B1256901.png)